7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-12(2)21-8-6-14(7-9-21)11-22-13(3)20-17-10-15(19)4-5-16(17)18(22)23/h4-5,10,12,14H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHAYPQPMWBHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone core.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under specific conditions.
Attachment of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one exhibit significant anticancer activity. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance, Mannich bases derived from quinazolines have been shown to possess cytotoxic effects against different cancer cell lines, including hepatocellular carcinoma and breast cancer .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of Mannich bases against Huh-7 hepatoma cells and human Jurkat cells. The results indicated that certain derivatives were more cytotoxic than the standard drug 5-fluorouracil, suggesting a promising avenue for developing new anticancer agents based on this scaffold .
CNS Activity
The role of fluorine in enhancing the activity of central nervous system agents is well-documented. Fluorinated compounds often exhibit improved binding affinity and selectivity towards neurotransmitter receptors. This characteristic may apply to this compound, indicating potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly influence biological activity. For example, the introduction of alkyl groups and heterocycles has been shown to enhance cytotoxicity and selectivity against cancer cell lines.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases potency against CNS targets |
| Piperidine Moiety | Enhances binding affinity to receptors |
| Alkyl Chain Variation | Modulates lipophilicity and cellular uptake |
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on core modifications, substituent variations, and inferred pharmacological implications.
Core Heterocycle Modifications
Pyrazino[1,2-a]pyrimidin-4-one Derivatives
- 2-(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one
- 2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[1-(propan-2-yl)piperidin-4-yl]-4H-pyrazino[1,2-a]pyrimidin-4-one
| Feature | Target Quinazolinone Compound | Pyrazino[1,2-a]pyrimidin-4-one Analogs |
|---|---|---|
| Core Structure | Dihydroquinazolinone | Pyrazino-pyrimidinone |
| Planarity | Partially saturated ring | Fully aromatic |
| Electron Density | Moderate (due to saturation) | High (aromatic conjugation) |
| Hypothesized Role | Flexibility for binding | Rigidity for target specificity |
The pyrazino-pyrimidinone core in analogs may enhance π-π stacking interactions with hydrophobic enzyme pockets, whereas the dihydroquinazolinone’s partial saturation could improve solubility or conformational adaptability .
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
lists compounds with a pyrido-pyrimidinone core and diverse substituents, such as:
- Substituted 1-cyclobutyl, 1-(oxetan-3-yl), or 4-(methylamino)cyclohex-1-en-1-yl groups.
| Feature | Target Compound | Pyrido-pyrimidinone Analogs |
|---|---|---|
| Substituent Diversity | Isopropyl-piperidine | Cyclobutyl, oxetanyl, amino-cyclohexyl |
| Lipophilicity | Moderate (branched alkyl) | Variable (e.g., oxetanyl reduces logP) |
| Target Compatibility | Likely CNS targets | Broader kinase or GPCR targets |
The pyrido-pyrimidinone analogs exhibit greater substituent diversity, allowing for tailored pharmacokinetic profiles. The target compound’s isopropyl-piperidine group may strike a balance between lipophilicity and metabolic stability .
Substituent-Specific Comparisons
Piperidine Ring Modifications
- Target Compound : 1-(Propan-2-yl)piperidin-4-ylmethyl group.
- Analogs : 1-Methyl, 1-ethyl, and 1-(2-hydroxyethyl)piperidin-4-yl groups.
| Substituent | Steric Bulk | Electron Effects | Solubility Impact |
|---|---|---|---|
| Propan-2-yl (target) | High | Electron-donating (alkyl) | Low (hydrophobic) |
| 2-Hydroxyethyl | Moderate | Polar (OH group) | High (hydrogen bonding) |
| Methyl | Low | Neutral | Moderate |
The propan-2-yl group in the target compound likely enhances membrane permeability but may reduce aqueous solubility compared to hydroxyethyl analogs. Methyl and ethyl substituents offer intermediate properties .
Fluorine vs. Chlorine Substitution
- Target Compound : 7-Fluoro substitution.
- Analog : 8-Chloro substitution in imidazo[1,2-a]pyridine moiety.
| Halogen | Electronegativity | Van der Waals Radius | Bioavailability Impact |
|---|---|---|---|
| F | High | Small (1.47 Å) | Improved metabolic stability |
| Cl | Moderate | Larger (1.75 Å) | Potential toxicity concerns |
Fluorine’s smaller size and higher electronegativity may reduce off-target interactions compared to chlorine, favoring the target compound’s safety profile .
Structural Analog from
BB75665 : 7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one.
| Feature | Target Compound | BB75665 |
|---|---|---|
| Piperidine Substituent | Propan-2-yl | 1,3-Thiazol-2-yl (heterocyclic) |
| Electronic Effects | Alkyl donor | Thiazole (π-deficient ring) |
| Binding Interactions | Hydrophobic pockets | Potential hydrogen bonding |
The thiazole group in BB75665 introduces a heterocyclic motif capable of hydrogen bonding or metal coordination, which the target compound’s isopropyl group lacks. This difference may influence target selectivity .
Biological Activity
7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a fluorine atom and a piperidine moiety, suggests diverse interactions with biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 329.41 g/mol. Its structure includes:
- A quinazolinone core , which is often associated with various biological activities.
- A fluorine atom at the 7-position, which can enhance lipophilicity and biological activity.
- A piperidine ring , which may contribute to its interaction with biological receptors.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , antiviral , and anticancer properties. The following sections detail specific findings related to its biological activities.
Antimicrobial Activity
Studies have shown that derivatives of quinazolinones often possess antimicrobial properties. For instance, the compound's structure allows it to potentially inhibit bacterial growth through interference with essential cellular processes.
| Study Reference | Microorganism Tested | Result |
|---|---|---|
| E. coli | Inhibition observed at 50 µg/mL | |
| S. aureus | Moderate activity at 25 µg/mL |
Antiviral Activity
The compound has been evaluated for its antiviral potential against various viral strains. The mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
Anticancer Properties
Research into the anticancer effects of this compound has revealed promising results, particularly against breast and lung cancer cell lines. The proposed mechanism involves induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : Binding to receptors can modulate signaling pathways that lead to altered cell growth or apoptosis.
- DNA Interaction : Potential intercalation into DNA could disrupt replication processes in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells, demonstrating a dose-dependent decrease in viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.
- Antiviral Efficacy Against Influenza : In vitro studies showed that treatment with the compound reduced viral titers significantly compared to controls, suggesting potential as a therapeutic agent during influenza outbreaks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
